
3-(Naphthalen-2-yloxy)propyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Naphthalen-2-yloxy)propyl acrylate is a chemical compound with the molecular formula C16H16O3 and a molecular weight of 256.3 . It is a white to light-yellow powder or crystal .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16O3/c1-2-16(17)19-11-5-10-18-15-9-8-13-6-3-4-7-14(13)12-15/h2-4,6-9,12H,1,5,10-11H2 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a white to light-yellow powder or crystal . It has a molecular weight of 256.3 . The boiling point, melting point, and density are not mentioned in the search results.Scientific Research Applications
Synthesis and Material Development
- Reactive monomers derived from esterification involving naphthalene-based compounds have been synthesized for potential use in material sciences. These monomers demonstrate promising properties for creating new materials with unique characteristics (Mamedov, Piraliev, & Rasulova, 2007).
- A study explored the creation of stable homo-dispersed nanoparticles using molecules related to naphthalene-2-yl-acrylate. These nanoparticles showed potential in sensing applications due to their high selectivity and sensitivity (Zhang et al., 2014).
Photophysical Properties
- Research has delved into the photophysical behavior of probes related to naphthalene-2-yl compounds. These studies provide insight into how these compounds can be used in biological systems, particularly in understanding protein behaviors and interactions (Moreno Cerezo et al., 2001).
Catalysis and Polymer Chemistry
- Naphthalene-based compounds have been investigated for their role in catalysis, particularly in reactions involving cross-dimerization between dienes and acrylates. This research is significant for developing new methods in synthetic chemistry (Hiroi et al., 2014).
- The thermal behavior of photoluminescent copolymers, incorporating derivatives of naphthalene-2,7-diol dimethacrylate, was studied, revealing their potential application in luminophores and protective coatings (Podkościelna & Sobiesiak, 2016).
Photopolymerization
- Studies have explored the photopolymerization of reactive mesogens with acrylate endgroups, including those based on naphthalene derivatives. These findings have implications for the development of new photopolymerization techniques (Thiem, Strohriegl, Shkunov, & McCulloch, 2005).
Sensing and Detection Applications
- Coordination polymers formed from naphthalene-based diamide have been shown to be effective for sensing nitro explosives and Fe(III) ions, demonstrating the versatility of naphthalene derivatives in detection applications (Das & Biradha, 2018).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Naphthalen-2-yloxy)propyl acrylate are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Properties
IUPAC Name |
3-naphthalen-2-yloxypropyl prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-16(17)19-11-5-10-18-15-9-8-13-6-3-4-7-14(13)12-15/h2-4,6-9,12H,1,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRMRUGMDDKJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCOC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide](/img/structure/B2592387.png)
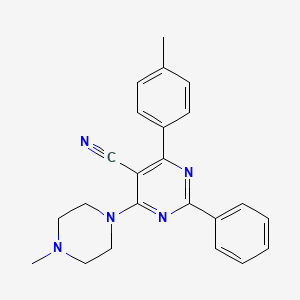
![4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B2592390.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate](/img/structure/B2592393.png)
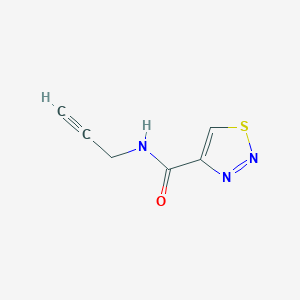
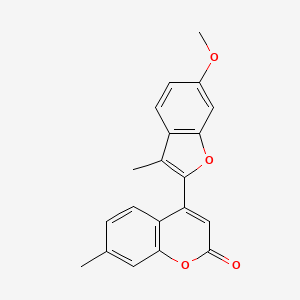
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2592399.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2592400.png)
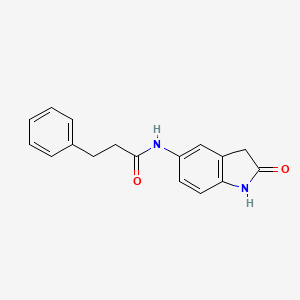
![1-(2,4-Dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2592403.png)
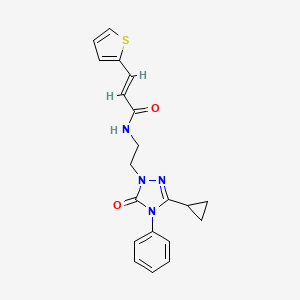
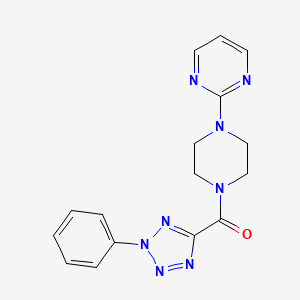
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2592407.png)

